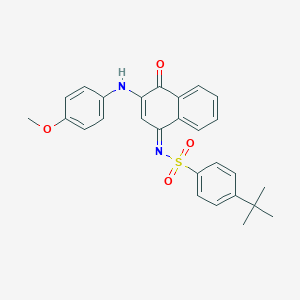
4-tert-butyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the inhibition of various enzymes and proteins in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-tert-butyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide are diverse. The compound has been found to reduce inflammation and pain in animal models of arthritis. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to have anti-microbial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-tert-butyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its versatility. The compound can be used in a wide range of assays and experiments due to its diverse properties. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-tert-butyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One potential direction is to investigate its potential use as a therapeutic agent for various diseases. Another direction is to explore its potential use in organic electronics and environmental monitoring. Additionally, further research is needed to understand the mechanisms underlying the compound's diverse properties and to optimize its synthesis and properties for various applications.
Synthesemethoden
The synthesis of 4-tert-butyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction of 4-tert-butyl-N-(4-aminobenzenesulfonyl)-3-nitrobenzamide and 4-methoxyaniline in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been studied for its potential use in organic electronics and as a sensor in environmental monitoring.
Eigenschaften
Molekularformel |
C27H26N2O4S |
|---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
(NZ)-4-tert-butyl-N-[3-(4-methoxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C27H26N2O4S/c1-27(2,3)18-9-15-21(16-10-18)34(31,32)29-24-17-25(26(30)23-8-6-5-7-22(23)24)28-19-11-13-20(33-4)14-12-19/h5-17,28H,1-4H3/b29-24- |
InChI-Schlüssel |
QVENJAPXZCLLRJ-OLFWJLLRSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281440.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281443.png)
![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281448.png)
![Ethyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281449.png)

![Methyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281451.png)
![Ethyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281452.png)
![2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281454.png)
![2,5-dimethyl-N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}benzene-1-sulfonamide](/img/structure/B281458.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281461.png)
![4-{Acetyl[(2,5-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281463.png)
![Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281465.png)
![Ethyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281466.png)
![Ethyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281469.png)